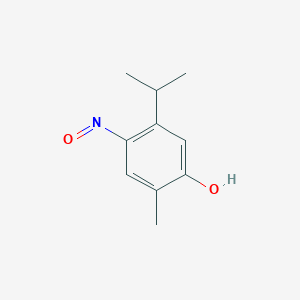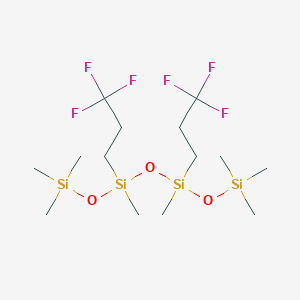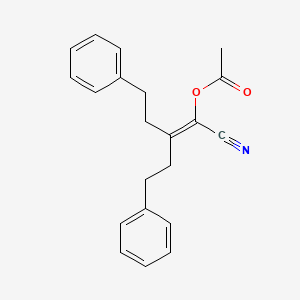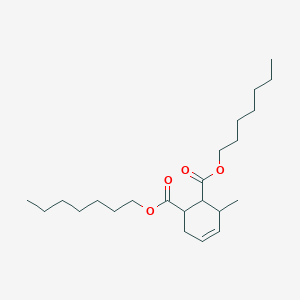
2-Methyl-4-nitroso-5-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-methyl-4-nitroso-phenol, also known as nitrosothymol, is a chemical compound with the molecular formula C10H13NO2. It is a derivative of thymol, a natural monoterpenoid phenol found in thyme oil. This compound is characterized by the presence of a nitroso group (-NO) attached to the aromatic ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopropyl-2-methyl-4-nitroso-phenol can be synthesized through various synthetic routes. One common method involves the nitration of thymol, followed by reduction and nitrosation. The nitration step introduces a nitro group (-NO2) into the aromatic ring, which is then reduced to an amino group (-NH2). Finally, the amino group is converted to a nitroso group (-NO) through nitrosation .
Industrial Production Methods
Industrial production of 5-Isopropyl-2-methyl-4-nitroso-phenol typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methyl-4-nitroso-phenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and alkylation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Major Products Formed
Oxidation: 5-Isopropyl-2-methyl-4-nitro-phenol.
Reduction: 5-Isopropyl-2-methyl-4-amino-phenol.
Substitution: Various halogenated or alkylated derivatives depending on the substituents used
Scientific Research Applications
5-Isopropyl-2-methyl-4-nitroso-phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-4-nitroso-phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The nitroso group can interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Thymol: 2-Isopropyl-5-methylphenol, a natural monoterpenoid phenol with antimicrobial and antioxidant properties.
Carvacrol: 2-Methyl-5-(1-methylethyl)phenol, another monoterpenoid phenol with similar biological activities.
Eugenol: 4-Allyl-2-methoxyphenol, a phenolic compound with antimicrobial and analgesic properties .
Uniqueness
5-Isopropyl-2-methyl-4-nitroso-phenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62094-90-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-4-nitroso-5-propan-2-ylphenol |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-5-10(12)7(3)4-9(8)11-13/h4-6,12H,1-3H3 |
InChI Key |
MLOSYSBSANNXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Bis(methylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14548625.png)

![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548638.png)

![2H-Indol-2-one, 1,3-dihydro-3-[1-(1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14548662.png)
![6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate](/img/structure/B14548667.png)
![4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14548669.png)



![2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14548690.png)
![1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-](/img/structure/B14548696.png)
